molecular formula C13H18N4S B3060307 1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine CAS No. 217095-58-4

1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine

Cat. No. B3060307
Key on ui cas rn: 217095-58-4
M. Wt: 262.38 g/mol
InChI Key: HLCJWHPFHPEXMI-UHFFFAOYSA-N
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Patent
US07214796B2

Procedure details

1-[2-(benzimidazol-2-ylthio)ethyl]-4-formylpiperazine (1.92 kg) was suspended in methanol (4.5 kg), and 12N hydrochloric acid (2.9 kg) was added, and the mixture was stirred at 40° C. for 3 hours. To the reaction solution was added chloroform (17 kg), and the precipitated crystals were collected by filtration. The crystals were washed with chloroform to give 2.38 kg of 1-[2-(benzimidazol-2-ylthio)ethyl]piperazine.3 hydrochloride (yield 97%) as colorless crystalline powder.
Name
1-[2-(benzimidazol-2-ylthio)ethyl]-4-formylpiperazine
Quantity
1.92 kg
Type
reactant
Reaction Step One
Quantity
2.9 kg
Type
reactant
Reaction Step Two
Quantity
17 kg
Type
reactant
Reaction Step Three
Quantity
4.5 kg
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][C:2]=1[S:10][CH2:11][CH2:12][N:13]1[CH2:18][CH2:17][N:16](C=O)[CH2:15][CH2:14]1.Cl.C(Cl)(Cl)Cl>CO>[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][C:2]=1[S:10][CH2:11][CH2:12][N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1

Inputs

Step One
Name
1-[2-(benzimidazol-2-ylthio)ethyl]-4-formylpiperazine
Quantity
1.92 kg
Type
reactant
Smiles
N1=C(NC2=C1C=CC=C2)SCCN2CCN(CC2)C=O
Step Two
Name
Quantity
2.9 kg
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
17 kg
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
4.5 kg
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 40° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
WASH
Type
WASH
Details
The crystals were washed with chloroform

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=C(NC2=C1C=CC=C2)SCCN2CCNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 2.38 kg
YIELD: CALCULATEDPERCENTYIELD 137.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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